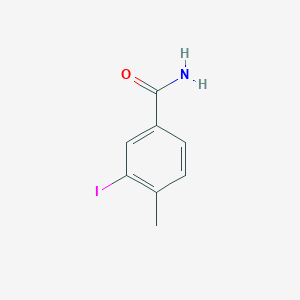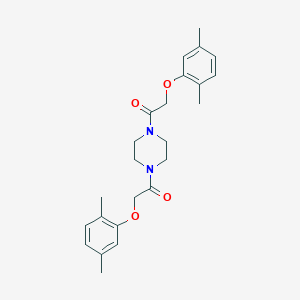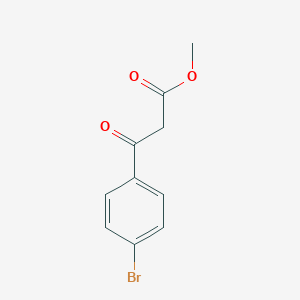![molecular formula C14H12ClN3O2 B185492 4-[(3-Chlorophenyl)carbamoylamino]benzamide CAS No. 302549-68-4](/img/structure/B185492.png)
4-[(3-Chlorophenyl)carbamoylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Chlorophenyl)carbamoylamino]benzamide, also known as AC-42, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-[(3-Chlorophenyl)carbamoylamino]benzamide is not fully understood. However, it has been shown to modulate the activity of voltage-gated sodium channels, TRPC5 channels, and the sigma-1 receptor. These targets are involved in the regulation of neuronal excitability and neurotransmitter release, making 4-[(3-Chlorophenyl)carbamoylamino]benzamide a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
4-[(3-Chlorophenyl)carbamoylamino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter involved in pain signaling, and to increase the release of GABA, an inhibitory neurotransmitter. 4-[(3-Chlorophenyl)carbamoylamino]benzamide has also been shown to reduce the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(3-Chlorophenyl)carbamoylamino]benzamide is that it is relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-[(3-Chlorophenyl)carbamoylamino]benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more specific and effective drugs. Another direction is to investigate its potential as a treatment for neurological disorders, such as neuropathic pain, anxiety, and depression. Additionally, 4-[(3-Chlorophenyl)carbamoylamino]benzamide could be used as a tool to study the physiology of voltage-gated sodium channels, TRPC5 channels, and the sigma-1 receptor.
Métodos De Síntesis
The synthesis of 4-[(3-Chlorophenyl)carbamoylamino]benzamide involves the reaction of 4-aminobenzamide with 3-chlorophenyl isocyanate in the presence of a catalyst. The resulting product is purified through column chromatography to obtain pure 4-[(3-Chlorophenyl)carbamoylamino]benzamide. The synthesis of 4-[(3-Chlorophenyl)carbamoylamino]benzamide is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
4-[(3-Chlorophenyl)carbamoylamino]benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against several targets, including voltage-gated sodium channels, TRPC5 channels, and the sigma-1 receptor. 4-[(3-Chlorophenyl)carbamoylamino]benzamide has also been investigated as a potential treatment for neuropathic pain, anxiety, and depression.
Propiedades
Número CAS |
302549-68-4 |
|---|---|
Nombre del producto |
4-[(3-Chlorophenyl)carbamoylamino]benzamide |
Fórmula molecular |
C14H12ClN3O2 |
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
4-[(3-chlorophenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-2-1-3-12(8-10)18-14(20)17-11-6-4-9(5-7-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
Clave InChI |
YOOYBCAMHOPOAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



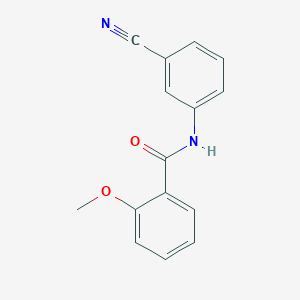
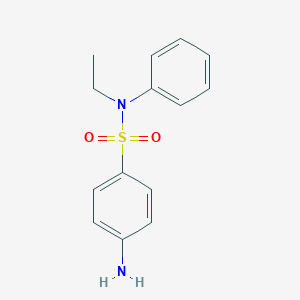

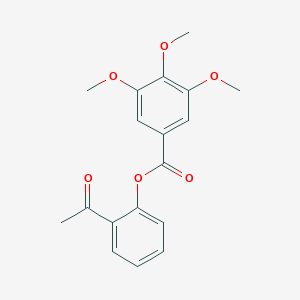
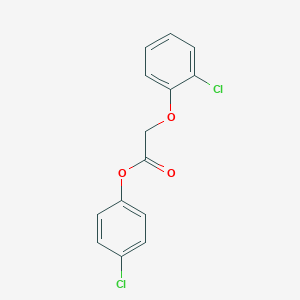
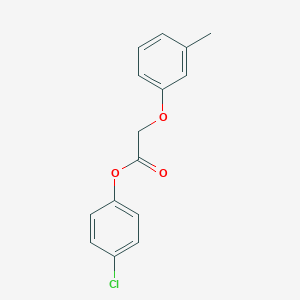
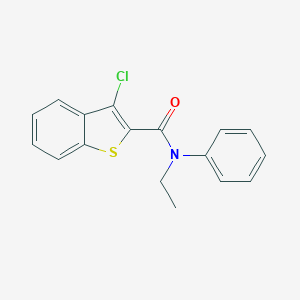
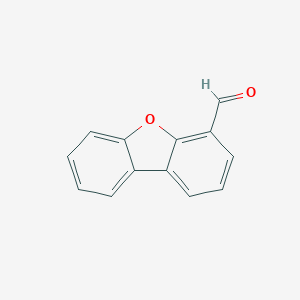
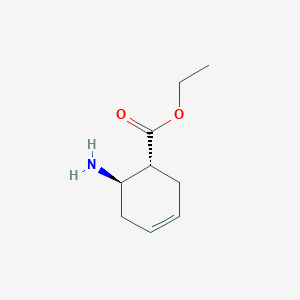
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
